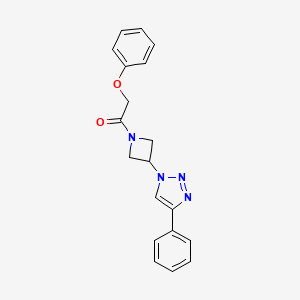![molecular formula C14H23NO5 B2718574 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b]pyridine-3-carboxylic acid CAS No. 2361634-52-6](/img/structure/B2718574.png)
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Research on compounds like 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, including reactions with various binucleophiles, demonstrates the versatility of carboxylic acid derivatives in chemical synthesis. These studies offer insights into reaction mechanisms and the potential for synthesizing a wide range of chemical entities, highlighting the reactivity and utility of carboxylic acid and pyridine derivatives in organic chemistry and material science (Yıldırım et al., 2005).
Crystal Engineering and Molecular Packing
The study of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids reveals the importance of these interactions in crystal engineering. Such research is fundamental for designing materials with desired properties, where the understanding of molecular packing and hydrogen bonding can lead to novel crystal structures with specific functions (Vishweshwar et al., 2002).
Supramolecular Chemistry
Explorations into the crystal structure of pyridine derivatives, like pyridine‐2‐(3′‐mercaptopropanoic acid)‐N ‐oxide, contribute to supramolecular chemistry by detailing how molecular arrangements influence material properties. These findings are critical for developing advanced materials with specific chemical and physical properties, including potential applications in catalysis, separation processes, and sensor technology (Ramasubramanian et al., 2007).
Extraction and Separation Techniques
Studies on the extraction of pyridine-3-carboxylic acid using different diluents and extractants highlight the compound's relevance in separation sciences. Such research underpins the development of more efficient and selective extraction processes for carboxylic acids, which are crucial in pharmaceutical, food, and chemical industries (Kumar & Babu, 2009).
Heterocyclic Compound Synthesis
The synthesis of libraries of fused pyridine-4-carboxylic acids showcases the potential of carboxylic acid derivatives in the generation of diverse heterocyclic compounds. This area of research is vital for discovering new molecules with potential applications in drug development, agriculture, and materials science (Volochnyuk et al., 2010).
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-9(12(16)17)6-10-8-19-5-4-11(10)15/h9-11H,4-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLCEJARCCZOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2C1CCOC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b]pyridine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2718493.png)
![2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide](/img/structure/B2718494.png)
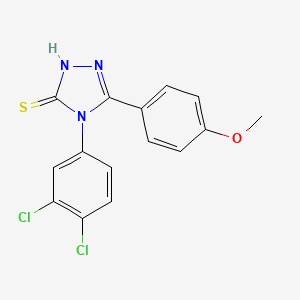


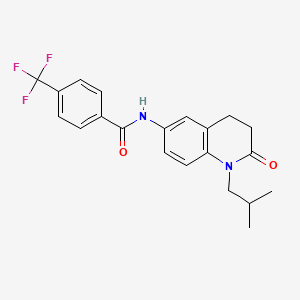
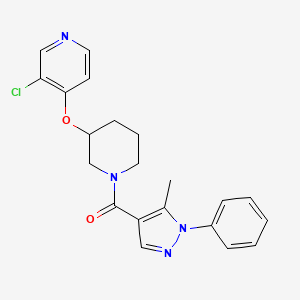
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2718503.png)
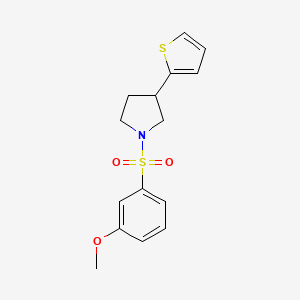


![N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2718508.png)
![Methyl 2-[(3,6-dichloropyridin-2-yl)formamido]-2-(2-hydroxyphenyl)acetate](/img/structure/B2718509.png)
